molecular formula C14H18FN3O B8415415 2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)1-piperidinyl]ethylamine

2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)1-piperidinyl]ethylamine

Cat. No. B8415415
M. Wt: 263.31 g/mol
InChI Key: FYWJPPNFCQDMDJ-UHFFFAOYSA-N
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Patent
US05874435

Procedure details

To a mixture of 2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethylamine (1.17 g, 4.34 mmol) and triethylamine (1.08 g, 10.8 mmol) in chloroform (30 ml) was added nicotinoyl chloride hydrochloride (0.96 g, 5.4 mmol) in one portion. The mixture was stirred for 1 hour at room temperature. The solution was diluted with methylene chloride (DCM) and washed with brine and dried over anhydrous MgSO4. The solution was concentrated and the crude product was purified by flash chromatography over a silica gel column (SiO2, 25 g; eluted with DCM and 1-3% MeOH in DCM). The free base thus purified weighed 1.7 g. This product was treated with 1M.HCl in ethanol and recrystallized twice from methanol:isopropyl ether to yield white crystals, 1.19 g, m.p. 243°-245° C. as a dihydrochloride hydrate.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C[C:5]2C(C3CCN(CCN)CC3)=N[O:8][C:4]=2[CH:3]=1.C(N(CC)CC)C.[ClH:27].[C:28]([Cl:36])(=[O:35])[C:29]1C=CC=N[CH:30]=1>C(Cl)(Cl)Cl.C(Cl)Cl>[CH:29]([O:8][CH:4]([CH3:3])[CH3:5])([CH3:30])[CH3:28].[OH2:35].[ClH:36].[ClH:27] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCN)C=C1
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
nicotinoyl chloride hydrochloride
Quantity
0.96 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography over a silica gel column (SiO2, 25 g; eluted with DCM and 1-3% MeOH in DCM)
CUSTOM
Type
CUSTOM
Details
The free base thus purified
ADDITION
Type
ADDITION
Details
This product was treated with 1M
CUSTOM
Type
CUSTOM
Details
HCl in ethanol and recrystallized twice from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
O.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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